molecular formula C10H5ClF3NO2 B15064966 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one

Cat. No.: B15064966
M. Wt: 263.60 g/mol
InChI Key: NNPZHHBXUDBTQC-UHFFFAOYSA-N
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Description

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is a quinoline derivative Quinoline compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to amines and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic reactions, high-temperature conditions, and the use of specialized reagents to ensure the efficient introduction of functional groups.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin powder in hydrochloric acid are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound may serve as a lead compound in drug discovery efforts targeting various diseases.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is unique due to the presence of both chlorine and trifluoromethoxy groups, which can enhance its chemical reactivity and potential biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H5ClF3NO2

Molecular Weight

263.60 g/mol

IUPAC Name

5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16)

InChI Key

NNPZHHBXUDBTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F

Origin of Product

United States

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